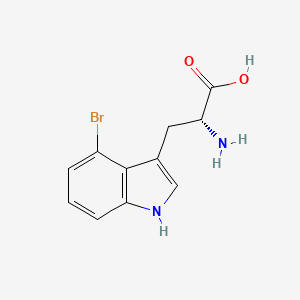

(R)-2-Amino-3-(4-bromo-1H-indol-3-il)ácido propanoico

Descripción general

Descripción

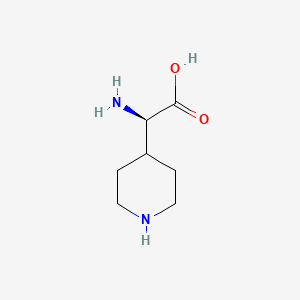

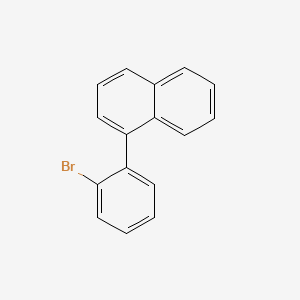

®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a brominated indole moiety

Aplicaciones Científicas De Investigación

Propiedades Químicas y Estructura

“(R)-2-Amino-3-(4-bromo-1H-indol-3-il)ácido propanoico” es un compuesto químico con la fórmula molecular C11H10BrNO2 . También se conoce como “4-BROMO-D-TRYPTOPHAN” y tiene un peso molecular de 268.11 .

Derivatización en Química Analítica

Este compuesto se ha utilizado en un novedoso método de cromatografía líquida de ultra-alta resolución de fase inversa (RP-UHPLC) acoplada a espectrometría de masas en tándem (MS/MS) para la determinación de triptófano (Trp) y sus diez metabolitos en muestras de plasma humano después de la derivatización con 2-bromo-4′-nitroacetofenona (BNAP) . Este método ofrece un enfoque preciso y confiable para la determinación de los metabolitos de Trp, que están asociados con diferentes enfermedades neurodegenerativas y trastornos neurológicos .

Biomanufactura Industrial

El compuesto es un derivado del triptófano, un aminoácido esencial. Los derivados del triptófano son varios compuestos aromáticos producidos en la vía metabólica del triptófano . Estos derivados tienen un alto valor agregado y se utilizan ampliamente en la industria química, alimentaria, polimérica y farmacéutica . Desempeñan un papel importante en el tratamiento de enfermedades y la mejora de la vida . El método de biosíntesis combina la ingeniería metabólica con la biología sintética y la biología de sistemas, utilizando la vía de biosíntesis del triptófano de Escherichia coli, Corynebacterium glutamicum y otros microorganismos relacionados para reconstruir la vía de biosíntesis artificial .

Enfermedades Neurodegenerativas

Muchos metabolitos biológicamente activos del aminoácido esencial L-triptófano (Trp) están asociados con diferentes enfermedades neurodegenerativas y trastornos neurológicos . Se necesitan métodos precisos y confiables para su determinación .

Papel en la Biosíntesis de Proteínas

El triptófano, con el que está relacionado “ this compound”, es uno de los tres aminoácidos aromáticos y es el único aminoácido que contiene un anillo de indol . El triptófano no solo participa en la biosíntesis y el recambio de proteínas y péptidos, sino que también se absorbe en el cuerpo y se transforma en una serie de compuestos pequeños multiefecto bioactivos .

Posibles Aplicaciones Futuras

Dada la función del compuesto en la biosíntesis del triptófano y sus derivados, existe un potencial para futuras aplicaciones en el desarrollo de nuevos tratamientos para enfermedades neurodegenerativas, la optimización de los procesos de biomanufactura industrial y el avance de las técnicas de química analítica .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the amino acid side chain. One common method includes:

Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at room temperature.

Formation of Amino Acid Side Chain: The brominated indole is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.

Reduction: Reduction of the brominated indole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-3-ylmethanol derivatives.

Substitution: Indole derivatives with various substituents replacing the bromine atom.

Chemistry:

Organic Synthesis: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology:

Biochemical Studies: The compound is used in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Medicine:

Drug Development: Due to its structural similarity to tryptophan, ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is explored as a potential lead compound for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Industry:

Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparación Con Compuestos Similares

Tryptophan: An essential amino acid with a similar indole structure but lacking the bromine substitution.

5-Bromoindole: A simpler brominated indole derivative without the amino acid side chain.

Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure but different functional groups.

Uniqueness: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to its combination of a brominated indole moiety and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444494 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219943-61-0 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219943-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)

![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate](/img/structure/B1599901.png)